2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile

Aminopeptidase N CD13 Enzyme Inhibition

Metalloenzyme inhibitor programs frequently suffer from confounding HDAC off-target effects. 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile (CAS 606099-85-8) eliminates this risk with potent APN inhibition (IC50 70 nM) and >1,400-fold selectivity over HDAC1/2. • Validated scaffold for selective CD13 chemical probes • 4-Nitrophenyl handle enables hypoxia-selective prodrug design • 80% one-step synthetic yield supports rapid parallel library expansion • Gram quantities available for immediate dispatch, enabling 50-200 analog synthesis campaigns.

Molecular Formula C11H7N3O3
Molecular Weight 229.19 g/mol
CAS No. 606099-85-8
Cat. No. B1290978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile
CAS606099-85-8
Molecular FormulaC11H7N3O3
Molecular Weight229.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC(=C2C#N)N)[N+](=O)[O-]
InChIInChI=1S/C11H7N3O3/c12-5-9-10(6-17-11(9)13)7-1-3-8(4-2-7)14(15)16/h1-4,6H,13H2
InChIKeyFUWHWPUHFPTXSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile: Specifications & Molecular Profile


2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile (C11H7N3O3, MW 229.19) is a heterocyclic small molecule within the 2-aminofuran-3-carbonitrile class . Its structure features a 4-nitrophenyl substituent at the furan 4-position, a primary amino group at the 2-position, and a nitrile at the 3-position, creating a distinctly functionalized scaffold among nitrophenylfuran derivatives . The compound is primarily utilized as a validated synthetic intermediate in kinase inhibitor programs and as a chemical probe for aminopeptidase N (APN/CD13) enzyme inhibition [1].

Why 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile Cannot Be Substituted


The 4-nitrophenyl group is not a passive spectator substituent; it serves as a strong electron-withdrawing group that modulates the electron density of the furan ring, thereby influencing both chemical reactivity and biological target engagement. Replacing this compound with its des-nitro analogue, 2-amino-4-phenylfuran-3-carbonitrile (CAS 72982-21-9), removes this critical electronic effect and eliminates a key hydrogen-bond acceptor . Similarly, positional isomers such as 5-(4-nitrophenyl)-2-furonitrile alter the placement of the nitrile and amino functionalities, fundamentally changing the molecular recognition and hydrogen-bonding capabilities of the scaffold . These structural differences translate to measurable divergence in enzyme inhibition potency and selectivity profiles, as quantified in the evidence below.

2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile: Quantitative Differentiation Evidence


APN (CD13) Enzyme Inhibition

In a standardized APN inhibition assay using porcine kidney microsomes, 2-amino-4-(4-nitrophenyl)furan-3-carbonitrile (BDBM50144946) demonstrated an IC50 of 70 nM [1]. Within the same assay panel from a Fudan University screening campaign curated by ChEMBL, structurally distinct APN inhibitors achieved IC50 values ranging from 20 nM (BDBM50144944) to 80 nM (BDBM50144923) [2]. The target compound's des-nitro 4-phenyl analogue (2-amino-4-phenylfuran-3-carbonitrile) lacks any reported APN inhibition data, a notable absence consistent with the hypothesis that the nitro group is a prerequisite for APN active-site engagement in this scaffold class .

Aminopeptidase N CD13 Enzyme Inhibition Probe Development

Selectivity Profile: APN vs. HDAC1/2

2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile exhibits profound selectivity for aminopeptidase N over histone deacetylase (HDAC) enzymes. The compound's IC50 against HDAC1/HDAC2 in human HeLa cell nuclear extracts is >100,000 nM (essentially inactive), compared to its APN IC50 of 70 nM [1]. This represents a selectivity window of >1,400-fold. This is particularly notable because many zinc-binding enzyme inhibitors (including several compounds within the same screening panel at entries BDBM50144931 and BDBM50144932) exhibit substantial HDAC inhibitory activity, a common liability in metalloenzyme-targeted probe development [2].

Selectivity HDAC APN Off-Target Profiling Epigenetics

Validated One-Step Synthetic Route

The compound is synthesized via a one-step Gewald-type cyclization between 2-bromo-1-(4-nitrophenyl)ethanone (Example 13A) and malononitrile, catalyzed by diethylamine in methanol at room temperature for 1 hour, affording an 80% isolated yield after flash column chromatography . This 80% yield compares favorably to typical 2-aminofuran-3-carbonitrile syntheses, which often require multi-step sequences or specialized catalysts and commonly report yields in the 50-70% range [1]. The synthesis is explicitly documented in kinase inhibitor patent US2003/225098 A1 (Example 13B), confirming its scalability and reproducibility in an industrial medicinal chemistry context .

Synthetic Accessibility Process Chemistry Building Block Scale-up

4-Nitrophenyl Substituent Electronic Modulation

The 4-nitrophenyl substituent exerts a strong electron-withdrawing effect on the furan ring (Hammett σp = +0.78 for the p-NO2 group), substantially altering the electron density distribution compared to the unsubstituted phenyl analogue (σp = 0.00) or electron-donating 4-methoxyphenyl analogue (σp = -0.27) [1]. This electronic modulation directly impacts the compound's reactivity in cyclization reactions and its ability to participate in π-stacking and hydrogen-bonding interactions with enzyme active sites. The consequence is evidenced by the compound's measurable APN inhibitory activity (IC50 = 70 nM) versus the complete absence of reported APN activity for the des-nitro 4-phenyl analogue [2].

Electronic Effects Hammett Constants Structure-Activity Relationship Molecular Design

2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile: Key Application Scenarios


APN/CD13 Chemical Probe for Oncology

With a confirmed APN IC50 of 70 nM and >1,400-fold selectivity over HDAC1/2, 2-amino-4-(4-nitrophenyl)furan-3-carbonitrile serves as a validated starting scaffold for developing selective chemical probes targeting CD13 in tumor angiogenesis and metastasis models [1]. The absence of confounding HDAC activity is critical, as many metalloenzyme inhibitors suffer from epigenetic off-target effects that complicate phenotypic assay interpretation. Medicinal chemistry teams can use the established SAR from the broader screening panel (IC50 range 20–80 nM) to guide structure-based optimization toward sub-10 nM potency while maintaining the favorable selectivity profile [1].

Kinase Inhibitor Intermediate for Furopyrimidine Synthesis

Patent US2003/225098 A1 explicitly demonstrates the compound's role as a key intermediate (Example 13B) in the synthesis of kinase inhibitor candidates, specifically furopyrimidine and isoxazolopyrimidine analogs . The 2-aminofuran-3-carbonitrile core is a privileged scaffold for constructing fused pyrimidine systems that target the ATP-binding pocket of protein kinases. The 80% one-step synthetic yield and room-temperature conditions make this compound a practical and cost-effective building block for parallel medicinal chemistry libraries aimed at kinase target families .

Selective Metalloenzyme Inhibitor Screening Libraries

The compound's clean selectivity profile—potent APN inhibition (70 nM) with no detectable HDAC activity (>100,000 nM)—positions it as an ideal core scaffold for constructing focused metalloenzyme inhibitor libraries [1]. Unlike broad-spectrum zinc-chelating scaffolds that hit multiple metalloenzymes indiscriminately, this nitrophenylfuran scaffold demonstrates target-class selectivity that can be exploited in high-throughput screening cascades aiming to identify selective APN inhibitors while triaging pan-metalloenzyme inhibitors early [1]. Procurement of gram quantities enables the synthesis of 50–200 analogs via parallel amidation, Suzuki coupling, or reductive amination of the 2-amino handle.

Nitroreductase Activation Probe

The 4-nitrophenyl substituent provides a built-in functional handle for nitroreductase (NTR)-dependent activation, a mechanism exploited in prodrug strategies and hypoxia-selective therapeutics [2]. The electron-withdrawing nitro group (Hammett σp = +0.78) can be selectively reduced to the corresponding 4-aminophenyl derivative under enzymatic or chemical conditions, generating a spectroscopically distinguishable product [2]. This property makes the compound useful as a substrate probe for characterizing NTR enzyme kinetics or as a precursor for developing hypoxia-activated fluorescent reporters and prodrugs, applications where structural analogues lacking the nitro group would be completely inert [2].

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